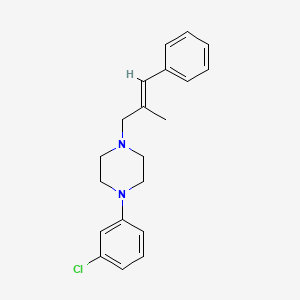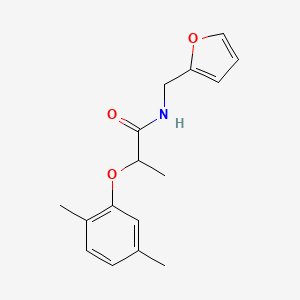
(3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride
Descripción general
Descripción
(3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride, also known as BOB-METH, is a chemical compound that has gained attention in scientific research due to its potential as a selective dopamine D3 receptor antagonist.
Aplicaciones Científicas De Investigación
(3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride has shown potential as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of drug addiction and other psychiatric disorders. Studies have also investigated the role of this compound in modulating the activity of other neurotransmitter systems, such as glutamate and GABA. This compound has also been used in the development of radioligands for imaging studies of the dopamine D3 receptor.
Mecanismo De Acción
(3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride binds to the dopamine D3 receptor and blocks the activity of dopamine, which is a neurotransmitter that plays a key role in reward and motivation pathways in the brain. By antagonizing the dopamine D3 receptor, this compound may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can decrease the self-administration of cocaine and nicotine in animal models, suggesting its potential as a treatment for drug addiction. This compound has also been shown to modulate the activity of glutamate and GABA, which are neurotransmitters that play a role in learning and memory processes. Additionally, this compound has been found to increase the release of acetylcholine in the prefrontal cortex, which may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound is not widely available and can be expensive to synthesize. Additionally, the long-term effects of this compound on neurotransmitter systems and behavior are not fully understood.
Direcciones Futuras
Future research on (3-bromo-4,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrochloride could investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia and depression. Studies could also investigate the effects of chronic this compound administration on neurotransmitter systems and behavior. Additionally, the development of more selective and potent dopamine D3 receptor antagonists could improve the efficacy and safety of this class of drugs.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential as a selective dopamine D3 receptor antagonist and has been investigated for its potential as a treatment for drug addiction and other psychiatric disorders. While more research is needed to fully understand the effects of this compound on neurotransmitter systems and behavior, its high selectivity and low toxicity make it a promising candidate for future studies.
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3.ClH/c1-20-14-6-4-12(5-7-14)10-19-11-13-8-15(18)17(22-3)16(9-13)21-2;/h4-9,19H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHMRAQGQJPMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4710117.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4710118.png)

![N-(3,4-dimethoxyphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4710135.png)

![ethyl 4-[5-(2,4-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4710143.png)
![ethyl 2-[(pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4710145.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4710154.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)

![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)
![1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4710175.png)

![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)